3-Chlorophenoxyacetic acid

概要

説明

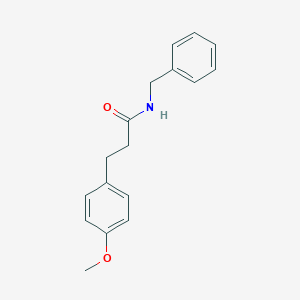

3-Chlorophenoxyacetic acid is a chlorinated derivative of phenoxyacetic acid. It is a synthetic compound widely used as a plant growth regulator and herbicide. The compound is known for its ability to prevent premature fruit drop and promote fruit set in various crops, including tomatoes and grapes .

科学的研究の応用

3-Chlorophenoxyacetic acid has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: The compound is used to study plant growth regulation and hormone signaling pathways.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-cancer agent.

Industry: It is used in agriculture as a herbicide and plant growth regulator to improve crop yield and quality

Safety and Hazards

作用機序

Target of Action

3-Chlorophenoxyacetic acid (3-CPA) is a synthetic plant hormone auxin . It primarily targets broad-leaf plants, where it mimics the action of the natural plant hormone indoleacetic acid (IAA) . This interaction with plant growth processes makes it an effective herbicide.

Mode of Action

3-CPA interacts with its targets by inducing rapid, uncontrolled growth . This “growing to death” phenomenon is particularly effective against broad-leaf weeds, while leaving monocotyledonous crops such as wheat or maize relatively unaffected .

Biochemical Pathways

The biochemical pathways affected by 3-CPA are primarily those involved in plant growth and development . For instance, 4-chlorophenoxyacetic acid (4-CPA), a compound similar to 3-CPA, has been found to induce chemical defenses in rice plants, modulating the activity of peroxidase (POD) and inducing the deposition of lignin-like polymers . It’s plausible that 3-CPA might have similar effects on biochemical pathways in plants.

Pharmacokinetics

Chlorinated phenoxy acid herbicides (CPAHs), which include 3-CPA, are rapidly and almost completely absorbed from an oral dose . They distribute to other tissues and are highly protein-bound in the plasma . CPAHs are rapidly eliminated unchanged in the urine by an active process in the kidneys .

Result of Action

The primary result of 3-CPA’s action is the rapid, uncontrolled growth it induces in target plants, leading to their death . In addition, 4-CPA has been found to induce chemical defenses in rice plants, protecting them from white-backed planthoppers . It’s possible that 3-CPA might have similar protective effects in certain plants.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-CPA. For instance, the compound’s effectiveness can be influenced by the pH of the environment, as well as by the presence of other substances that might interact with it . Furthermore, the compound’s stability and persistence in the environment can lead to contamination of soil, surface, and groundwater .

生化学分析

Cellular Effects

It is known that it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of 3-Chlorophenoxyacetic acid involves interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with certain enzymes and cofactors, and can have effects on metabolic flux or metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues It may interact with certain transporters or binding proteins, and can have effects on its localization or accumulation

準備方法

Synthetic Routes and Reaction Conditions: 3-Chlorophenoxyacetic acid can be synthesized through the condensation of phenol with chloroacetic acid, followed by chlorination. The process involves the following steps :

Condensation: Phenol is melted and mixed with a 15% sodium hydroxide solution. Chloroacetic acid is neutralized with sodium carbonate and added to the mixture. The reaction is heated and refluxed for four hours. The resulting product is then acidified with hydrochloric acid to precipitate phenoxyacetic acid.

Chlorination: The phenoxyacetic acid is dissolved in glacial acetic acid, and iodine is added as a catalyst. Chlorine gas is bubbled through the solution at 26-34°C.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and automated systems to ensure consistent product quality and yield .

化学反応の分析

Types of Reactions: 3-Chlorophenoxyacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form chlorophenol and other by-products.

Reduction: Reduction reactions can convert the compound to less chlorinated derivatives.

Substitution: The chlorine atom in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide and potassium carbonate.

Major Products:

Oxidation: Chlorophenol and other oxidized derivatives.

Reduction: Less chlorinated phenoxyacetic acids.

Substitution: Various substituted phenoxyacetic acids depending on the substituent used.

類似化合物との比較

2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar plant growth regulatory properties.

2-Methyl-4-chlorophenoxyacetic acid (MCPA): Another herbicide used to control broadleaf weeds.

2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): A herbicide with a broader spectrum of activity

Uniqueness: 3-Chlorophenoxyacetic acid is unique due to its specific application in preventing premature fruit drop and promoting fruit set in crops. Its selective action and lower toxicity compared to other chlorophenoxyacetic acids make it a preferred choice in agricultural practices .

特性

IUPAC Name |

2-(3-chlorophenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSBUXVWJQVTYLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90207526 | |

| Record name | 3-Chlorophenoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90207526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [HSDB] Off-white powder; [MSDSonline] | |

| Record name | 3-Chlorophenoxyacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3464 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Slightly soluble in chloroform. Soluble in ethanol and ether. Very soluble in benzene, Slightly soluble in water | |

| Record name | 3-CHLOROPHENOXYACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3943 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000318 [mmHg] | |

| Record name | 3-Chlorophenoxyacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3464 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Crystals from water | |

CAS No. |

588-32-9 | |

| Record name | 3-Chlorophenoxyacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=588-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chlorophenoxyacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000588329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-CHLOROPHENOXYACETIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30115 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Chlorophenoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90207526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chlorophenoxyacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.743 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-CHLOROPHENOXYACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JXK525064M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-CHLOROPHENOXYACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3943 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

110 °C | |

| Record name | 3-CHLOROPHENOXYACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3943 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the position of the chlorine atom in chlorophenoxyacetic acid influence the structure of its alkaline-earth metal complexes?

A: Research shows that the position of the chlorine atom in chlorophenoxyacetic acid isomers (o-CPA, m-CPA, p-CPA) significantly affects the crystal structure of their alkaline-earth metal complexes. For instance, strontium and barium complexes with m-CPA (3-chlorophenoxyacetic acid) tend to form one-dimensional chains with a zigzag arrangement []. On the other hand, complexes with o-CPA (2-chlorophenoxyacetic acid) and p-CPA (4-chlorophenoxyacetic acid) adopt (4, 4) rhomboid two-dimensional grid structures []. This structural difference arises from the varying steric hindrance and hydrogen bonding capabilities imparted by the chlorine atom's position, ultimately influencing the coordination modes of the carboxyl and phenoxy groups with the metal centers.

Q2: Does the coordination of this compound with metal ions impact its biological activity?

A: Studies comparing the herbicidal activity of free this compound (m-CPA) and its alkaline-earth metal complexes reveal that coordination can indeed enhance biological activity []. Specifically, strontium and barium complexes of m-CPA demonstrated greater inhibitory effects on the growth of Amaranth and barnyard grass compared to the free ligand []. This suggests that metal complexation can potentially improve the efficacy of m-CPA as a herbicide.

Q3: Can this compound be utilized in the synthesis of nanocarriers for drug delivery?

A: Research indicates that this compound (m-CPA) can be successfully employed as a ligand in the synthesis of rare-earth metal complexes, which can then be incorporated into silica nanospheres for potential drug delivery applications []. Specifically, m-CPA was used to form complexes with erbium and gadolinium, subsequently encapsulated within SiO2 nanospheres []. This highlights the versatility of m-CPA in developing novel materials for biomedical applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B181213.png)

![1H-1,2,4-Triazole, 3-[[(2,2-dichlorocyclopropyl)methyl]sulfonyl]-](/img/structure/B181228.png)